molecular formula C11H14O2S B8292582 Thioacetic Acid S-(3-phenoxypropyl)ester

Thioacetic Acid S-(3-phenoxypropyl)ester

Cat. No. B8292582
M. Wt: 210.29 g/mol
InChI Key: BFGHIIOMOUYXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06680338B2

Procedure details

Prepared in the same manner as Intermediate 3 from 3-phenoxypropyl bromide (8 ml) and potassium thioacetate (7.01 g) to give the title compound (10.35 g) as an orange oil.
Quantity
8 mL
Type
reactant
Reaction Step One
Name
potassium thioacetate
Quantity
7.01 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][CH2:10]Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:12]([O-:15])(=[S:14])[CH3:13].[K+]>>[O:1]([CH2:8][CH2:9][CH2:10][S:14][C:12](=[O:15])[CH3:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCBr
Name
potassium thioacetate
Quantity
7.01 g
Type
reactant
Smiles
C(C)(=S)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCCSC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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